N-(4-Chlorobenzyl)-1H-indole-4-carboxamide
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Overview
Description
N-(4-Chlorobenzyl)-1H-indole-4-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a 4-chlorobenzyl group attached to the nitrogen atom of the indole ring and a carboxamide group at the 4-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorobenzyl)-1H-indole-4-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-chlorobenzyl chloride and indole-4-carboxylic acid.
Formation of Intermediate: The 4-chlorobenzyl chloride is reacted with indole-4-carboxylic acid in the presence of a base such as cesium carbonate in dimethylformamide (DMF) at 60°C to form the intermediate N-(4-chlorobenzyl)-indole-4-carboxylic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorobenzyl)-1H-indole-4-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Chromium (VI) compounds, such as pyridinium chlorochromate (PCC), in solvents like dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as DMF or DMSO.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as N-(4-chlorobenzyl)-1H-indole-4-carboxylic acid.
Reduction: Formation of N-(4-chlorobenzyl)-1H-indole-4-amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Chlorobenzyl)-1H-indole-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of novel therapeutic agents, particularly in the treatment of cancer and bacterial infections.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to study biological pathways and mechanisms of action in cells.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism of action of N-(4-Chlorobenzyl)-1H-indole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, in cancer cells, it may activate caspases, leading to apoptosis . The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorobenzyl)-1H-indole-2-carboxamide: Similar structure but with the carboxamide group at the 2-position of the indole ring.
N-(4-Chlorobenzyl)-1H-indole-3-carbohydrazide: Contains a carbohydrazide group instead of a carboxamide group.
4-Chlorobenzyl chloride: A precursor used in the synthesis of various indole derivatives.
Uniqueness
N-(4-Chlorobenzyl)-1H-indole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and biological research.
Properties
Molecular Formula |
C16H13ClN2O |
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Molecular Weight |
284.74 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1H-indole-4-carboxamide |
InChI |
InChI=1S/C16H13ClN2O/c17-12-6-4-11(5-7-12)10-19-16(20)14-2-1-3-15-13(14)8-9-18-15/h1-9,18H,10H2,(H,19,20) |
InChI Key |
RZRQHSSYFSOGBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C(=O)NCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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